3-Methylbenzylsuccinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-3-2-4-9(5-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFGTDAUDLCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310489 | |
| Record name | m-Methylbenzylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-20-4 | |
| Record name | m-Methylbenzylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzylsuccinic acid | |
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| Record name | NSC-20718 | |
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| Record name | m-Methylbenzylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, [(3-methylphenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYLBENZYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O5G9W333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization
Established Laboratory Synthesis Approaches for 3-Methylbenzylsuccinic Acid
The creation of this compound in a laboratory setting has been approached through various methodologies, with a significant focus on controlling the stereochemical outcome and adapting protocols for higher throughput.
Stereoselective Synthesis Pathways
Stereoselective synthesis is crucial in producing specific stereoisomers of a molecule, which can exhibit distinct biological activities and properties. upol.cz In the context of substituted succinic acids like this compound, achieving a desired stereochemistry is a key synthetic challenge.
One notable approach involves the stereoselective formation of related compounds, which can serve as precursors or structural analogues. For instance, the synthesis of paeonilactones, which are structurally complex, has involved iodolactonization reactions to control the stereochemistry at specific carbon centers. williams.edu While not a direct synthesis of this compound, these methods showcase strategies for controlling stereocenters in related cyclic and acyclic systems. williams.edu The principles of using chiral substrates or catalysts to direct the formation of a specific isomer are fundamental to stereoselective synthesis. upol.czanu.edu.au
Research into the anaerobic degradation of aromatic hydrocarbons has also shed light on the stereoselective formation of methylbenzylsuccinic acid isomers. researchgate.net In these biological systems, enzymes catalyze the addition of fumarate (B1241708) to toluene (B28343) derivatives, leading to the formation of specific stereoisomers of methylbenzylsuccinic acid. While this is a biological pathway, it provides a basis for developing biomimetic synthetic strategies.
Automated and High-Throughput Synthesis Protocols
The demand for rapid synthesis and screening of compound libraries has driven the development of automated and high-throughput synthesis methods. chemrxiv.orgchemspeed.com These approaches significantly accelerate the discovery and optimization of molecules with desired properties. chemrxiv.org
A fully automated one-pot library synthesis has been developed that utilizes aldehydes as radical precursors. chemrxiv.orgd-nb.inforesearchgate.net This method has been successfully applied to the synthesis of a methylated derivative of L-benzylsuccinic acid, specifically a 3-methylbenzylsuccinic ester. chemrxiv.orgd-nb.info The process involves the in-situ conversion of aldehydes to electroactive imidazolidines, which then act as precursors for carbon-centered radicals under photoredox catalyzed conditions. chemrxiv.orgresearchgate.net This protocol is attractive for automated processes as the resulting alkylated derivatives are produced with high purity, even under flow conditions. chemrxiv.orgd-nb.info
The automation is facilitated by platforms like the Tecan EVO200 liquid handler, which prepares reaction mixtures, and automated purification systems for high-throughput purification. chemrxiv.orgd-nb.info Such automated systems can perform the entire synthesis process, from reagent addition to purification, with increased speed and reduced human error. sigmaaldrich.com
Table 1: Key Features of an Automated Synthesis Protocol for a this compound Derivative
| Feature | Description | Reference |
| Methodology | Automated one-pot library synthesis using aldehydes as radical precursors under photoredox catalysis. | chemrxiv.orgd-nb.info |
| Precursor | Aldehydes are converted in-situ to redox-active imidazolidines. | chemrxiv.orgresearchgate.net |
| Key Intermediate | A methylated derivative of L-benzylsuccinic acid (3-methylbenzylsuccinic ester). | chemrxiv.orgd-nb.info |
| Automation Platform | Utilizes automated liquid handlers (e.g., Tecan EVO200) and high-throughput purification systems. | chemrxiv.orgd-nb.info |
| Advantages | High purity of products, suitable for flow conditions, accelerates drug discovery processes. | chemrxiv.orgd-nb.info |
Chemical Derivatization for Analytical and Research Applications
Chemical derivatization plays a pivotal role in the analysis of this compound, enhancing its detectability and aiding in the elucidation of metabolic pathways.
Esterification for Chromatographic Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, carboxylic acids like this compound are often polar and non-volatile, making them unsuitable for direct GC analysis without derivatization. researchgate.net Esterification is a common derivatization technique used to convert carboxylic acids into their more volatile ester forms, typically methyl esters. researchgate.netnih.gov
This process reduces the polarity of the analyte and improves its chromatographic properties, leading to better separation and detection. nih.gov Common reagents for acid-catalyzed esterification include methanolic hydrogen chloride and boron trifluoride-methanol. researchgate.netaocs.org The choice of reagent and reaction conditions is critical to ensure complete derivatization without the formation of unwanted byproducts. aocs.org For instance, a method for estimating relative esterification rates using gas chromatography has been described, which can aid in the identification of unknown fatty acids by comparing their reaction rates to a known standard. dtic.mil
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be used for the analysis of carboxylic acids, sometimes without derivatization. researchgate.net However, for certain applications, esterification can still be beneficial for improving chromatographic resolution and sensitivity. The optimization of HPLC separation for isomers of methylbenzylsuccinic acid has been demonstrated, highlighting the importance of mobile phase composition for achieving good separation. researchgate.net
Stable Isotope Labeling for Mechanistic Studies
Stable isotope labeling is an indispensable tool for tracing the metabolic fate of compounds and elucidating reaction mechanisms. nih.govwikipedia.org In this technique, one or more atoms in the this compound molecule are replaced with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). wikipedia.orgboku.ac.at
The labeled compound is then introduced into a biological system or a chemical reaction, and its transformation products are monitored using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence of the isotopic label allows researchers to distinguish the metabolites of the administered compound from the endogenous pool of molecules. boku.ac.at
This approach is particularly valuable for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.gov By analyzing the distribution of isotopes in the various metabolites, detailed information about the activity of metabolic pathways can be obtained. nih.gov Studies on the anaerobic degradation of toluene have utilized stable isotopes to track the conversion to benzylsuccinic acid and its subsequent metabolites, including methylbenzylsuccinic acid. tib.eu
Biosynthesis and Biotransformation Pathways
Anaerobic Degradation of Alkylated Aromatic Hydrocarbons
The anaerobic degradation of alkylated aromatic hydrocarbons, such as xylenes (B1142099), is a significant biogeochemical process initiated by a unique activation step, as these compounds are chemically inert.
Under anoxic conditions, the initial activation of the methyl group of xylene isomers proceeds through the fumarate (B1241708) addition mechanism. rsc.orgresearchgate.netresearchgate.net This reaction is catalyzed by a glycyl radical enzyme, which adds a fumarate molecule to the methyl group of the hydrocarbon. rsc.orgnih.gov This process is a common strategy for the anaerobic activation of various methylbenzenes, including toluene (B28343) and all three xylene isomers (ortho-, meta-, and para-). researchgate.netnih.govnih.govresearchgate.net The reaction involves the abstraction of a hydrogen atom from the methyl group of the xylene, creating a hydrocarbon radical. rsc.org This radical then adds to the double bond of fumarate, forming a succinate (B1194679) derivative. rsc.org This initial activation step is crucial as it transforms the non-polar hydrocarbon into a more reactive compound that can enter subsequent metabolic pathways. researchgate.netnih.gov
3-Methylbenzylsuccinic acid is a key intermediate formed during the anaerobic degradation of m-xylene (B151644). nih.govresearchgate.net The addition of fumarate to the methyl group of m-xylene results in the formation of (3-methylbenzyl)succinate. nih.govresearchgate.net This compound serves as the first identifiable intermediate in the metabolic pathway, marking the successful activation of the otherwise stable m-xylene molecule. nih.govbiosynth.comcymitquimica.com The formation of this succinate adduct allows the microbial cell to further metabolize the aromatic compound, channeling it into central metabolic pathways for energy generation and biomass production. Its detection in environmental samples or laboratory cultures is considered a definitive indicator of anaerobic xylene degradation. nih.govdntb.gov.ua
The anaerobic degradation of different xylene isomers leads to the formation of corresponding methylbenzylsuccinic acid isomers. The enzymatic addition of fumarate is specific to the starting substrate:
o-Xylene (B151617) is transformed into (2-methylbenzyl)succinic acid . nih.govnih.govresearchgate.net
m-Xylene is converted to (3-methylbenzyl)succinic acid . nih.govresearchgate.netresearchgate.net
p-Xylene results in the formation of (4-methylbenzyl)succinic acid . researchgate.netnih.gov
This specificity highlights that distinct enzymatic reactions or enzymes with varied substrate affinities are involved in the degradation of each xylene isomer. researchgate.net The identification of these specific isomers in contaminated environments can help pinpoint which xylene isomers are being actively biodegraded.
| Xylene Isomer | Resulting Succinate Adduct |
| o-Xylene | (2-Methylbenzyl)succinic acid |
| m-Xylene | (3-Methylbenzyl)succinic acid |
| p-Xylene | (4-Methylbenzyl)succinic acid |
Enzymatic Catalysis in this compound Formation
The formation of this compound is a sophisticated biochemical reaction catalyzed by specific enzymes with distinct properties.
The key enzyme catalyzing the addition of fumarate to alkylated aromatic hydrocarbons is benzylsuccinate synthase (BSS), a type of glycyl radical enzyme. acs.orgresearchgate.netlivescience.io These enzymes are often referred to as fumarate-adding enzymes (FAEs). researchgate.netlivescience.io The substrate specificity of BSS-like enzymes varies between different microorganisms.
For example, the benzylsuccinate synthase from the denitrifying bacterium Azoarcus sp. strain T is capable of converting not only toluene but also all three xylene isomers into their corresponding succinate adducts. nih.gov In contrast, the BSS from Thauera aromatica strain K172 is active with toluene but not with any of the xylene isomers. nih.govacs.org This difference in substrate range is a key determinant of which aromatic hydrocarbons an organism can utilize for growth. nih.gov Studies involving targeted mutagenesis of BSS have shown that subtle changes in the enzyme's active site can extend its substrate range. For instance, a single amino acid substitution in the BSS of Thauera aromatica allowed it to convert m-xylene, a substrate it cannot normally process. acs.orgresearchgate.net
Table of Specific Activities for Benzylsuccinate Synthase (BSS) Variants Data derived from studies on recombinant BSS from Thauera aromatica (BSSTa) and its mutants.
| Substrate | Wild Type BSSTa Activity (nmol·min-1·mg-1 protein) | I617V Mutant BSSTa Activity (nmol·min-1·mg-1 protein) |
| Toluene | 11.0 | 3.5 |
| m-Cresol | 11.0 | 3.5 |
| o-Cresol | 9.5 | 2.5 |
| p-Cresol (B1678582) | 9.0 | 3.0 |
| m-Xylene | <0.1 | 5.0 |
| o-Xylene | <0.1 | <0.1 |
| p-Xylene | <0.1 | <0.1 |
| Source: Adapted from research findings on BSS substrate specificity. researchgate.net |
Following its formation, this compound must be activated to enter a catabolic pathway for further degradation. This activation is achieved by its conversion to a coenzyme A (CoA) thioester, forming 3-methylbenzylsuccinyl-CoA. nih.govwikipedia.org This reaction is analogous to the activation of fatty acids and other organic acids in various metabolic pathways. tu.edu.iqnih.govresearchgate.net The formation of the high-energy thioester bond prepares the molecule for subsequent oxidation. nih.govresearchgate.net
The resulting 3-methylbenzylsuccinyl-CoA then enters a modified β-oxidation pathway. researchgate.net This pathway involves a series of enzymatic reactions, including dehydrogenation, hydration, and further oxidation, which systematically break down the carbon skeleton of the molecule. abcam.comwikipedia.org Each cycle of β-oxidation typically shortens the carbon chain, releasing acetyl-CoA, which can then be channeled into the central metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production. tu.edu.iqabcam.com This sequence of CoA activation followed by β-oxidation is a conserved strategy for the degradation of alkyl-substituted succinates derived from anaerobic hydrocarbon metabolism.
Potential Non-Enzymatic Contributions to Formation or Transformation
While the biosynthesis and enzymatic transformation of benzylsuccinic acid and its derivatives are well-documented, particularly in the context of microbial metabolism, the potential for non-enzymatic reactions to contribute to the formation or transformation of this compound is less understood. However, based on the chemical structure of the molecule and the known reactivity of analogous dicarboxylic acids and their thioesters, several potential non-enzymatic pathways can be hypothesized. It is important to note that the following discussion is based on established chemical principles of similar compounds, as direct experimental evidence for these specific non-enzymatic reactions involving this compound is not extensively covered in the current scientific literature.
Potential Non-Enzymatic Transformation Pathways
The most likely non-enzymatic transformations of this compound would involve its activated form, specifically the coenzyme A (CoA) thioester, which is an intermediate in its metabolic pathway. Dicarboxylic acyl-CoA species are known to be chemically reactive. researchgate.net
Intramolecular Cyclization: Dicarboxylic acyl-CoA molecules, such as succinyl-CoA, can undergo intramolecular catalysis to form reactive cyclic anhydride (B1165640) intermediates. researchgate.netnih.gov In this reaction, the terminal carboxylic acid group of the succinyl moiety acts as a general base to facilitate the formation of the anhydride. If 3-Methylbenzylsuccinyl-CoA were to undergo such a reaction, it would form a cyclic anhydride.
Hydrolysis: The thioester bond of acyl-CoA molecules can be susceptible to non-enzymatic hydrolysis. mdpi.com This process would convert 3-Methylbenzylsuccinyl-CoA back to this compound and free coenzyme A. The cyclic anhydride intermediate, if formed, would also be susceptible to hydrolysis, yielding the parent dicarboxylic acid.
Non-Enzymatic Acylation: The reactive cyclic anhydride intermediate formed from dicarboxylic acyl-CoAs can non-enzymatically acylate nucleophilic groups on other molecules, most notably the lysine (B10760008) residues of proteins. nih.govbohrium.com This process, known as succinylation in the case of succinyl-CoA, is a post-translational modification that can alter protein function. researchgate.net It is plausible that a 3-Methylbenzylsuccinic anhydride could similarly acylate proteins non-enzymatically.
| Reaction Type | Reactant | Potential Intermediate | Potential Product(s) | Basis of Hypothesis |
|---|---|---|---|---|
| Intramolecular Cyclization | 3-Methylbenzylsuccinyl-CoA | 3-Methylbenzylsuccinic Anhydride | 3-Methylbenzylsuccinic Anhydride + CoA | Known reactivity of dicarboxylic acyl-CoAs like succinyl-CoA to form cyclic anhydrides through intramolecular catalysis. researchgate.netnih.gov |
| Hydrolysis | 3-Methylbenzylsuccinyl-CoA | N/A | This compound + CoA | General susceptibility of thioester bonds to non-enzymatic hydrolysis. mdpi.com |
| Hydrolysis | 3-Methylbenzylsuccinic Anhydride | N/A | This compound | Spontaneous hydrolysis of cyclic anhydrides in aqueous environments. nih.gov |
| Non-Enzymatic Acylation | 3-Methylbenzylsuccinic Anhydride | N/A | Acylated Macromolecules (e.g., Proteins) | The ability of reactive cyclic anhydrides from dicarboxylic acyl-CoAs to acylate nucleophilic groups, such as lysine residues in proteins. nih.govbohrium.com |
Potential Non-Enzymatic Formation Pathways
Currently, there is a lack of significant scientific evidence to suggest that this compound can be formed from simpler precursors through non-enzymatic, abiotic processes under typical environmental or physiological conditions. The known formation pathways are predominantly enzymatic, such as the addition of toluene derivatives to fumarate by benzylsuccinate synthase in anaerobic bacteria. mdpi.com Chemical synthesis in a laboratory setting requires specific reagents and conditions that are not representative of non-enzymatic formation in a biological context.
Enzymological and Molecular Interaction Studies
Interaction with Carboxypeptidase A: Mechanistic Investigations
Carboxypeptidase A (CPA) is a well-characterized zinc-containing metalloexopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds. While extensive research has been conducted on the inhibition of CPA by various succinic acid derivatives, direct mechanistic investigations involving 3-Methylbenzylsuccinic acid are not extensively documented in the reviewed scientific literature.
However, detailed studies on the closely related isomer, 2-benzylsuccinic acid, provide a strong basis for a hypothetical mechanism. 2-benzylsuccinic acid is a potent competitive inhibitor of Carboxypeptidase A acs.orgnih.gov. The proposed mechanism of inhibition involves the two carboxylate groups of the succinic acid derivative binding to the active site of the enzyme. One carboxyl group coordinates with the catalytic zinc ion (Zn²⁺), while the other forms a salt link with the guanidinium (B1211019) group of a key arginine residue (Arg-145) virginia.eduproteopedia.org. Additional stability is provided through hydrogen bonding with other active site residues, such as asparagine-144 (Asn-144) and tyrosine-248 (Tyr-248) virginia.eduproteopedia.org. This mode of binding mimics the tetrahedral transition state of the normal peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity nih.gov. It is plausible that this compound, if it were to inhibit CPA, would do so via a similar mechanism, utilizing its dicarboxylate structure to occupy the active site.
Enzyme Kinetics and Substrate Exchange Studies of Related Synthases
This compound is synthesized from m-xylene (B151644) and fumarate (B1241708) by the enzyme Benzylsuccinate Synthase (BSS) or a closely related variant acs.orgnih.gov. BSS is a glycyl-radical enzyme that catalyzes the stereospecific addition of a fumarate molecule to the methyl group of toluene (B28343) or a related aromatic hydrocarbon acs.orgwikipedia.org. The substrate specificity of BSS can vary between different bacterial strains; for instance, the enzyme from Azoarcus sp. strain T can convert both toluene and xylene isomers, whereas the BSS from Thauera aromatica K172 is specific for toluene acs.org.
Kinetic and substrate exchange studies on BSS have provided significant mechanistic insights. These studies reveal that the enzyme is capable of catalyzing the reverse reaction—the disproportionation of benzylsuccinate back to toluene and fumarate nih.govacs.org. Despite the forward reaction being highly favorable, with an equilibrium constant (Keq) for the reverse reaction estimated at approximately 8 × 10⁻¹¹ M at 4 °C, the enzyme catalyzes this reverse reaction at a rate only about 250 times slower than the forward reaction nih.govacs.org. This indicates that the enzyme is highly efficient at stabilizing the reaction's transition state. Furthermore, a deuterium (B1214612) kinetic isotope effect has been observed when using deuterated substrates, suggesting that the breaking of a C-H bond in the methyl group of the aromatic substrate is a rate-determining step in the catalytic cycle nih.gov.
| Reaction Parameter | Value | Significance |
|---|---|---|
| Forward Reaction Rate (Toluene + Fumarate) | 2400 pmol/min/mg | Rate of (R)-benzylsuccinate formation under saturating substrate conditions. |
| Reverse Reaction Rate (via p-cresol (B1678582) exchange) | ~9.6 pmol/min/mg | Inferred rate of benzylsuccinate disproportionation. The direct reverse reaction is rate-limiting in the exchange. |
| Forward/Reverse Rate Ratio | ~250 : 1 | Demonstrates the enzyme's efficiency despite an unfavorable equilibrium for the reverse reaction. |
| Equilibrium Constant (Keq) for Reverse Reaction | ~8 x 10-11 M (at 4 °C) | Indicates the reverse reaction is extremely thermodynamically unfavorable. |
Data derived from substrate exchange studies using p-cresol as a proxy for the reverse reaction of toluene formation nih.govacs.org.
Functional Analysis of Enzymes Involved in this compound Metabolism
The anaerobic degradation of this compound is a key step in the mineralization of m-xylene by denitrifying and sulfate-reducing bacteria nih.govoup.com. The metabolic pathway is analogous to the well-characterized β-oxidation pathway for benzylsuccinate in toluene-degrading organisms nih.govnih.govresearchgate.net. This multi-step process converts this compound into 3-methylbenzoyl-CoA, which then enters a central aromatic degradation pathway nih.govresearchgate.net.
The enzymes involved in this modified β-oxidation pathway are encoded by the bbs (benzylsuccinate β-oxidation) gene cluster and perform the following sequential functions:
(3-Methylbenzyl)succinate CoA-transferase : This enzyme activates this compound by transferring a Coenzyme A (CoA) moiety from succinyl-CoA, forming (3-methylbenzyl)succinyl-CoA.
(3-Methylbenzyl)succinyl-CoA dehydrogenase : This dehydrogenase catalyzes the oxidation of the succinyl part of the molecule, introducing a double bond and forming (3-methylphenyl)itaconyl-CoA nih.govresearchgate.net.
(3-Methylphenyl)itaconyl-CoA hydratase : This enzyme adds a water molecule across the double bond, hydrating the intermediate.
2-[Hydroxy(3-methyl)phenylmethyl]succinyl-CoA dehydrogenase : A second dehydrogenation step occurs, converting the hydroxyl group into a keto group, which prepares the molecule for the final cleavage step.
(3-Methyl)benzoylsuccinyl-CoA thiolase : This thiolase catalyzes the final step, cleaving the molecule to release succinyl-CoA and the final product, 3-methylbenzoyl-CoA researchgate.net. This product is then further metabolized by dearomatization and ring cleavage nih.gov.
Structural Biology of Associated Enzymes (e.g., Benzylsuccinate Synthase)
Benzylsuccinate Synthase (BSS) is a complex and fascinating enzyme from a structural standpoint. As a member of the glycyl radical enzyme (GRE) family, its structure is adapted to control and utilize a highly reactive radical species for a difficult chemical transformation nih.govpnas.org.
Crystal structures of BSS from Thauera aromatica reveal a large heterohexameric complex with an α₂β₂γ₂ composition nih.govnih.gov.
The α-subunit (alpha-subunit) : This is the large, catalytic subunit (approx. 98 kDa). It adopts the classic GRE fold, which is a 10-stranded β/α-barrel. This barrel structure encloses the active site, including the essential glycyl radical cofactor (on residue Gly829) and a catalytically crucial cysteine residue (Cys493) wikipedia.orgpnas.org.
The association of these subunits creates a stable enzymatic machine capable of performing the radical-mediated addition of an inert hydrocarbon to fumarate in an anoxic environment.
| Property | Value | Reference |
|---|---|---|
| PDB ID | 4PKF | pnas.org |
| Composition | Heterohexamer (α₂β₂γ₂) | nih.govnih.gov |
| Total Molecular Weight | ~220 kDa | nih.gov |
| Catalytic Subunit Fold | 10-stranded β/α-barrel | pnas.org |
| Prosthetic Groups | Two [4Fe-4S] clusters (one per βγ dimer) | nih.govpnas.org |
| Radical Cofactor | Glycyl Radical | wikipedia.org |
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Optimization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of 3-Methylbenzylsuccinic acid due to its high sensitivity and selectivity, particularly in complex sample matrices. nih.gov The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
For a dicarboxylic acid like this compound, reversed-phase liquid chromatography is a common approach. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving good peak shape and retention. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to control the pH and improve ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte.
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable compounds. For this compound, detection in negative ion mode is generally preferred due to the presence of the two carboxylic acid groups, which readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions. The optimization of MS parameters includes selecting the appropriate precursor and product ions for selected reaction monitoring (SRM), which enhances selectivity and sensitivity by monitoring specific fragmentation pathways of the analyte. nih.gov
A hypothetical LC-MS/MS method for this compound is outlined in the interactive table below.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.250 mL/min |
| Gradient | Start with 98% A, ramp to 95% B over 13 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | Fragment ions resulting from collision-induced dissociation |
Methylbenzylsuccinic acids, including the 3-methyl isomer, can exist as different stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers. The separation of these isomers is often crucial as they may exhibit different biological activities or degradation pathways. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective method for the enantioseparation of acidic compounds. nih.gov
For the resolution of methylbenzylsuccinic acid isomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a significant role in achieving enantioselectivity. The inclusion of acidic or basic additives in the mobile phase can also influence the separation by altering the interactions between the analyte and the chiral stationary phase. LC-MS/MS can be coupled with chiral chromatography to provide both separation and sensitive detection of the individual isomers. nih.govsigmaaldrich.com
Once an LC-MS/MS method is developed, it must be validated to ensure its reliability for the intended application, such as analyzing environmental samples or bacterial cultures. bmuv.de Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose. cabidigitallibrary.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples at different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components.
Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix.
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.
The validation of a method for this compound in complex matrices like soil, water, or bacterial growth media would involve a rigorous assessment of these parameters to ensure the data generated is accurate and reliable. cabidigitallibrary.org
Table 2: Key Parameters for Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy (% Recovery) | Closeness to the true value | 80-120% |
| Precision (% RSD) | Repeatability of measurements | < 15-20% |
| LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. researchgate.netnih.gov A common derivatization method is silylation, which involves reacting the carboxylic acid groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) esters.
The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparison with spectral libraries. researchgate.netnih.gov
GC-MS is particularly useful for metabolic profiling studies, where it can be used to identify and quantify a wide range of metabolites in biological samples. researchgate.net In the context of this compound, GC-MS could be employed to study its formation as a metabolite of 3-methyltoluene in bacterial cultures or to investigate its further degradation products.
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds and for confirming the identity of known substances. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide complementary information about its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of the different protons in the molecule. This would include signals for the aromatic protons on the methyl-substituted benzene (B151609) ring, the benzylic protons, the methine proton, and the methylene (B1212753) protons of the succinic acid backbone. The coupling between adjacent protons (spin-spin splitting) provides information about the connectivity of the atoms.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the two carboxylic acid carbons, the aromatic carbons (including the methyl-substituted carbon and the carbon attached to the benzyl (B1604629) group), the benzylic carbon, the methine carbon, the methylene carbon, and the methyl carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. tandfonline.comrsc.orgresearchgate.netacs.org Both techniques probe the vibrational modes of molecules, but they are based on different physical principles and have different selection rules, making them complementary.
For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the carboxylic acid groups and the aromatic ring. Key vibrational modes would include:
O-H stretching: A broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers. orgchemboulder.com
C=O stretching: A strong absorption in the IR spectrum, usually between 1760 and 1690 cm⁻¹, corresponding to the carbonyl groups of the carboxylic acids. orgchemboulder.com
C-O stretching and O-H bending: These vibrations appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) and provide further evidence for the presence of carboxylic acid groups. orgchemboulder.com
Aromatic C-H and C=C stretching: Vibrations associated with the substituted benzene ring.
Raman spectroscopy is often particularly useful for observing the symmetric vibrations of non-polar bonds, and can provide complementary information to the IR spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | IR |
| Carboxylic Acid (C=O) | Stretching | 1760-1690 (strong) | IR, Raman |
| Aromatic Ring (C=C) | Stretching | ~1600, ~1500 | IR, Raman |
| Alkyl (C-H) | Stretching | 3000-2850 | IR, Raman |
Novel Approaches for Metabolite Profiling and Screening
Recent advancements in analytical chemistry have led to the development of novel methods for high-throughput metabolite profiling and screening.
Environmental Bioremediation and Biogeochemical Cycling
3-Methylbenzylsuccinic Acid as a Biomarker for Anaerobic Hydrocarbon Degradation
This compound is a key metabolite that serves as a specific indicator for the anaerobic degradation of m-xylene (B151644) in contaminated environments. biosynth.comcymitquimica.com Its presence provides direct evidence of microbial activity breaking down this common petroleum hydrocarbon component in the absence of oxygen. The primary mechanism for this transformation is the addition of the m-xylene molecule to fumarate (B1241708), a common cellular metabolite. nih.govresearchgate.net This reaction, catalyzed by the enzyme benzylsuccinate synthase or a similar isomer-specific enzyme, is the initial activation step in the anaerobic catabolism of m-xylene and toluene (B28343) homologs. researchgate.net
The detection of this compound and its isomers, such as 2-methylbenzylsuccinic acid and 4-methylbenzylsuccinic acid (derived from o-xylene (B151617) and p-xylene, respectively), is considered a reliable signature for in situ anaerobic hydrocarbon degradation. nih.govresearchgate.netresearchgate.net These succinate (B1194679) derivatives are unique to this anaerobic pathway and are not produced through other known biological or industrial processes, making them highly specific biomarkers. researchgate.net Monitoring for these compounds in groundwater and sediment samples from hydrocarbon-contaminated sites allows environmental scientists to confirm that intrinsic bioremediation is occurring under anaerobic conditions, such as those governed by sulfate-reduction, denitrification, or methanogenesis. asm.orgnih.govoup.com
The pathway continues with the further transformation of (3-methylbenzyl)succinate. For instance, in the denitrifying bacterium Azoarcus sp. strain T, (3-methylbenzyl)succinate is oxidized to E-(3-methylphenyl)itaconate and subsequently to 3-methylbenzoate (B1238549) before the aromatic ring is cleaved for complete mineralization. nih.gov The detection of these downstream metabolites further solidifies the evidence for ongoing bioremediation.
Table 1: Key Metabolites in Anaerobic Xylene Degradation
| Parent Compound | Initial Metabolite (Biomarker) | Downstream Metabolites |
|---|---|---|
| m-Xylene | This compound | E-(3-Methylphenyl)itaconate, 3-Methylbenzoylsuccinic acid, m-Toluic acid |
| o-Xylene | 2-Methylbenzylsuccinic acid | 2-Methylphenylitaconic acid, 2-Methylbenzoylsuccinic acid, o-Toluic acid |
| p-Xylene | 4-Methylbenzylsuccinic acid | 4-Methylphenylitaconic acid, p-Toluic acid |
Microbial Consortia and Strain-Specific Degradation Capabilities in Xylene-Contaminated Environments
The degradation of m-xylene and other isomers is not performed by a single microbial species but often requires the synergistic action of a microbial consortium. mdpi.comfrontiersin.org These consortia consist of various microorganisms that perform different metabolic functions, leading to a more efficient and complete breakdown of pollutants compared to individual strains. mdpi.comnih.gov In xylene-contaminated environments, complex communities of bacteria have evolved the capability to utilize these hydrocarbons as a source of carbon and energy under anaerobic conditions.
Several pure cultures of bacteria have been isolated that demonstrate the ability to degrade xylenes (B1142099) anaerobically. These isolates provide insight into the specific biochemical pathways and enzymes involved. For example, denitrifying bacteria like Azoarcus sp. strain T can mineralize m-xylene. nih.gov Sulfate-reducing bacteria are also prominent in anaerobic xylene degradation, with specific strains isolated that target different isomers. nih.gov The strain OX39, belonging to the genus Desulfotomaculum, can grow on both o-xylene and m-xylene. researchgate.net
The effectiveness of bioremediation often relies on the combined metabolic activities within a consortium. scispace.com Some members may initiate the primary attack on the xylene molecule, while others may degrade the intermediate products, preventing the accumulation of potentially toxic compounds and driving the degradation process forward. mdpi.com
Table 2: Examples of Bacterial Strains with Xylene Degradation Capabilities
| Strain | Phylum/Class | Electron Acceptor | Substrate(s) | Key Finding |
|---|---|---|---|---|
| Azoarcus sp. strain T | Proteobacteria | Nitrate | m-Xylene, Toluene | Mineralizes m-xylene via 3-methylbenzoate. nih.gov |
| Dechloromonas strain RCB | Proteobacteria | Nitrate | Benzene (B151609), Toluene, Ethylbenzene, Xylene isomers | Capable of degrading all three xylene isomers. nih.gov |
| Strain oXyS1 | Deltaproteobacteria | Sulfate (B86663) | o-Xylene, Toluene | Isolated from an oil-contaminated site, grows on o-xylene. nih.gov |
| Strain mXyS1 | Deltaproteobacteria | Sulfate | m-Xylene, Toluene | Isolated from an oil-contaminated site, grows on m-xylene. nih.gov |
Impact of Environmental Conditions on this compound Biotransformation
The biotransformation of m-xylene to this compound and its subsequent degradation are highly dependent on prevailing environmental conditions within the contaminated site. nih.gov These factors dictate the presence, composition, and metabolic activity of the microbial communities responsible for the degradation process.
Key environmental factors include:
Redox Potential and Electron Acceptors: The type of anaerobic respiration is determined by the availability of electron acceptors. The degradation of xylenes has been documented under denitrifying (nitrate-reducing), sulfate-reducing, and methanogenic conditions. nih.govoup.comnih.gov The specific microbial strains that thrive and the efficiency of degradation can vary significantly between these redox zones.
Nutrient Availability: Like all biological processes, the anaerobic degradation of hydrocarbons requires essential nutrients such as nitrogen and phosphorus for microbial growth and enzyme production. A lack of these nutrients can limit the rate and extent of bioremediation.
Temperature: Microbial metabolism is temperature-dependent. While most documented xylene degradation occurs under mesophilic conditions, thermophilic degradation in environments like oil reservoirs is also possible. nih.gov
Presence of Inhibitors and Co-contaminants: High concentrations of sulfide, a byproduct of sulfate reduction, can inhibit the activity of hydrocarbon-degrading bacteria. asm.org Additionally, the presence of more easily degradable organic substrates, such as acetate (B1210297) or glucose, can sometimes delay or inhibit the degradation of more complex molecules like xylenes, as microorganisms may preferentially consume the simpler substrates. nih.govresearchgate.net
The interplay of these factors determines whether the biotransformation of this compound proceeds efficiently, leading to complete mineralization, or stalls, resulting in the accumulation of intermediate metabolites. nih.gov
Implications for Natural Attenuation Strategies in Contaminated Aquifers
The detection of this compound has significant implications for the management of contaminated sites, particularly for the implementation of Monitored Natural Attenuation (MNA). frtr.gov MNA is a remediation strategy that relies on natural processes to reduce contaminant concentrations to acceptable levels within a reasonable timeframe. usgs.govmt.gov A critical component of MNA is demonstrating that destructive processes like biodegradation are actively occurring at the site. researchgate.netepa.gov
The presence of this compound and its isomers in groundwater samples from a petroleum-contaminated aquifer provides strong, direct evidence for the in-situ anaerobic biodegradation of xylenes. researchgate.netfrtr.gov This finding helps to:
Confirm Biodegradation: It serves as a line of evidence to regulatory agencies that natural attenuation is not just due to physical processes like dispersion or sorption, but that contaminants are being actively destroyed. researchgate.net
Assess Plume Stability: When contaminant concentrations are stable or decreasing over time, the presence of biomarkers like this compound indicates that the plume's stability is likely due to biodegradation processes balancing or exceeding the rate of contaminant release from the source. mt.gov
Optimize Remediation Strategies: By identifying "hot spots" of anaerobic degradation through biomarker analysis, remediation efforts can be better targeted. It can support the decision to rely on MNA, potentially in combination with source zone treatment, avoiding more costly and invasive active remediation technologies. researchgate.net
Therefore, the analysis of specific metabolites like this compound is a valuable tool in the site characterization and long-term monitoring phases of a natural attenuation-based remediation plan for hydrocarbon-contaminated aquifers. researchgate.netusgs.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Enzyme-Substrate Interactions for Benzylsuccinate Synthase
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzylsuccinate synthase (BSS), docking studies have been instrumental in understanding how substrates like toluene (B28343), and by extension, substituted toluenes such as m-xylene (B151644) (the precursor to 3-methylbenzylsuccinic acid), bind within the enzyme's active site.
Research has identified two distinct and conserved binding pockets at the catalytic site of the BSSα subunit: a hydrophobic pocket that accommodates the toluene moiety and a polar pocket for binding the fumarate (B1241708) co-substrate. acs.org Docking calculations, often combined with molecular dynamics simulations and DFT+D2 cluster modeling, have been employed to elucidate the mechanistic details of the BSS reaction. nih.gov These studies help to model the enzyme-substrate complex and analyze the interactions that dictate substrate specificity and catalytic activity.
Key amino acid residues that are critical for substrate binding and orientation have been identified through these computational approaches. For instance, Arg508 is crucial for binding the fumarate substrate. researchgate.netwikipedia.org The hydrophobic pocket is lined with residues that stabilize the nonpolar substrate; mutations in this area can alter the enzyme's substrate specificity. A notable example is the substitution of Ile617 to Valine, which expands the substrate range of BSS to include m-xylene, enabling the production of 3-methylbenzylsuccinate. researchgate.net This mutation is thought to create more space within the hydrophobic pocket to accommodate the larger, substituted substrate. researchgate.netwikipedia.org Docking experiments have shown that the dicarbonic acid part of the product, benzylsuccinate, is firmly positioned between the amide backbone of Cys493 and the guanidino group of Arg508. researchgate.net
Table 1: Key Residues in Benzylsuccinate Synthase Active Site Involved in Substrate Interaction
| Residue | Location/Function | Role in Catalysis | Source |
|---|---|---|---|
| Arg508 | Polar Pocket | Binds the carboxyl group of fumarate; mutation to Lys or Gln reduces or eliminates activity. | researchgate.netwikipedia.org |
| Cys493 | Active Site | Forms a transient thiyl radical essential for hydrogen abstraction from the substrate's methyl group. | wikipedia.org |
| Gly829 | Active Site | Location of the initial glycyl radical in the activated enzyme. | wikipedia.org |
| Ile617 | Hydrophobic Pocket | Forms part of the hydrophobic wall; mutation to Val allows binding of larger substrates like m-xylene. | researchgate.netwikipedia.org |
| Phe384 | Hydrophobic Pocket | Identified as critical for substrate binding through dynamical and energetic evaluations. | acs.org |
| Leu390 | Hydrophobic Pocket | Identified as critical for substrate binding through dynamical and energetic evaluations. | acs.org |
| Glu509 | Polar Pocket | Identified as critical for substrate binding through dynamical and energetic evaluations. | acs.org |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical (QC) calculations, particularly density functional theory (DFT), are powerful methods for investigating the electronic structure and energetics of molecules, allowing for the detailed elucidation of reaction mechanisms. nih.govrsc.org For the BSS-catalyzed reaction, these calculations have been used to map the potential energy surface, identify transition states, and determine the rate-limiting steps of the reaction that produces benzylsuccinate derivatives. nih.govbiorxiv.org
Quantum mechanics (QM) modeling has confirmed that the reaction proceeds via a radical mechanism. nih.gov The process is initiated by a hydrogen atom transfer (HAT) from a conserved cysteine residue (Cys493) to the glycyl radical, generating a highly reactive thiyl radical. wikipedia.orgbiorxiv.org This thiyl radical then abstracts a hydrogen atom from the methyl group of the toluene substrate (or m-xylene), forming a benzyl (B1604629) radical. biorxiv.org This radical subsequently attacks the double bond of the fumarate co-substrate. wikipedia.org
One of the key findings from QM studies is that the initial C-H bond activation of the substrate, rather than the subsequent C-C bond formation, is the rate-limiting step in the catalytic cycle. nih.govacs.org These calculations have also been crucial in explaining the high enantiospecificity of the enzyme, which exclusively produces the (R)-benzylsuccinate enantiomer. nih.govresearchgate.net The stereospecificity is enforced by a thermodynamic preference for fumarate binding in a specific orientation (pro(R)) and a prohibitively high energy barrier for the benzyl radical to attack the fumarate from the opposite face. nih.gov
Table 2: Steps in the BSS Reaction Pathway Elucidated by Quantum Chemical Calculations
| Step | Description | Key Finding | Source |
|---|---|---|---|
| 1. Cys Activation | Hydrogen atom transfer (HAT) from Cys493 to the glycyl radical (Gly829). | Generates a reactive thiyl radical. | biorxiv.org |
| 2. Substrate Activation | The thiyl radical abstracts a hydrogen atom from the substrate's methyl group. | Forms a benzyl radical intermediate. This C-H activation is the rate-limiting step. | nih.govbiorxiv.org |
| 3. C-C Bond Formation | The benzyl radical adds across the double bond of the fumarate co-substrate. | Forms the benzylsuccinyl radical intermediate. | biorxiv.org |
Molecular Dynamics Simulations of Enzymatic Processes
Molecular dynamics (MD) simulations provide a dynamic view of biomolecules, allowing researchers to observe the conformational changes and movements of enzymes and substrates over time. youtube.comnih.gov For BSS, MD simulations have complemented static docking and QM studies by revealing the dynamic behavior of the enzyme-substrate complex. acs.orgnih.gov
Simulations have shown that the binding of both toluene and fumarate substrates induces a conformational change in the enzyme, tightening the active site. acs.org This "closing" of the active site restricts the flexibility of the key thiyl radical and positions the substrates optimally for the reaction to occur, consistent with experimental observations of syn-addition of toluene to fumarate. acs.orgnih.gov The simulations demonstrate that substrate binding leads to hydrogen transfer distances that are conducive to the proposed radical transfer pathway. acs.org
MD simulations have also been used to corroborate experimental findings from mutagenesis studies. acs.org For example, simulations of the I617V mutant of BSS with bound m-xylene helped to rationalize why this single amino acid change allows the enzyme to accommodate the larger substrate and catalyze the formation of this compound. researchgate.net By tracking the distances between the substrate and key catalytic residues over the course of the simulation, researchers can gain insights into how specific mutations impact substrate positioning and reactivity. researchgate.net
Prediction of Biotransformation Products and Mechanisms
Computational tools have been developed to predict the metabolic fate of small molecules, including potential biotransformation products and the enzymatic pathways involved. biotransformer.ca Software like BioTransformer uses a combination of knowledge-based approaches (relying on databases of known metabolic reactions) and machine learning algorithms to predict how a given compound might be metabolized by various biological systems, including mammals and microbes. biotransformer.cabiorxiv.orgnih.gov
While these tools may not have specific rules for the BSS-catalyzed formation of this compound, they represent a general computational strategy for predicting biotransformation. The prediction of this compound as a biotransformation product of m-xylene is a specific case that has been addressed through targeted computational studies on the BSS enzyme. Computational analysis, through docking and MD simulations of BSS mutants, successfully predicted that a variant like I617V could transform m-xylene, a prediction later confirmed experimentally. researchgate.net
This approach, combining knowledge of an enzyme's mechanism with computational modeling of substrate-enzyme interactions, represents a powerful strategy for predicting and even engineering novel biotransformation pathways. As databases of enzymatic reactions grow and machine learning models become more sophisticated, the in silico prediction of metabolic pathways for compounds like this compound and its precursors will become increasingly accurate and routine. biorxiv.orgnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzoyl-CoA |
| Benzylsuccinate |
| Fumarate |
| m-Xylene |
| Succinyl-CoA |
Future Perspectives in 3 Methylbenzylsuccinic Acid Research
Elucidation of Unclear Biological Activity Mechanisms, such as Microbial Growth Inhibition
A significant frontier in 3-methylbenzylsuccinic acid research is the detailed elucidation of its biological activity. It has been observed that 2-(3-methylbenzyl)succinic acid can inhibit microbial growth through mechanisms that are not yet fully understood. Future investigations must focus on unraveling these molecular interactions. Understanding why this compound, an intermediate in a degradation pathway, exhibits inhibitory effects is crucial.
Research could explore several potential mechanisms:
Enzyme Inhibition: Investigating whether this compound acts as a competitive or non-competitive inhibitor for enzymes within the central metabolism of various microorganisms.
Membrane Disruption: Assessing the compound's potential to interfere with the integrity or function of microbial cell membranes.
Iron Chelation: Exploring if, like other compounds such as tannic acid, it inhibits growth by binding essential nutrients like iron, making them unavailable to the microbes.
Clarifying these mechanisms will not only enhance our fundamental understanding of microbial physiology but could also open avenues for developing new antimicrobial agents or strategies to modulate microbial community dynamics in contaminated environments.
Development of Advanced Bioremediation Technologies Targeting Alkylated Aromatics
Improving bioremediation techniques for environments contaminated with petroleum hydrocarbons, including alkylated aromatics like xylene, is a major environmental goal. Since this compound is a specific metabolite of anaerobic alkylbenzene degradation, a deeper understanding of its formation and subsequent breakdown is pivotal for developing next-generation bioremediation strategies.
Future research in this area will likely focus on:
Bioaugmentation and Biostimulation: Designing more effective bioaugmentation strategies by enriching for and introducing microbial consortia with highly efficient pathways for degrading alkylated aromatics. This includes optimizing conditions to stimulate the native microbial populations that can perform this transformation.
Engineered Microbes: Creating genetically engineered microorganisms with enhanced capabilities for breaking down target pollutants. This could involve modifying regulatory networks to prevent the accumulation of potentially toxic intermediates.
Process Monitoring: Utilizing highly sensitive detection methods for this compound and its isomers as reliable biomarkers to monitor the real-time progress and efficiency of anaerobic bioremediation efforts in the field. The presence and concentration of these metabolites can provide convincing evidence of in situ metabolism.
These advancements promise more efficient and predictable cleanup of contaminated sites, reducing the environmental impact of pollutants.
Exploration of Novel Synthetic Pathways for Analogues and Derivatives
The chemical synthesis of this compound, its analogues, and derivatives is a key area for future exploration, providing essential standards for analytical studies and raw materials for toxicological and biotechnological research. While specific high-yield synthetic routes for this compound are not extensively detailed in current literature, general approaches to synthesizing similar molecules can be adapted.
Future research will likely pursue:
Asymmetric Synthesis: Developing stereoselective synthetic methods to produce specific enantiomers of this compound and its derivatives. This is crucial as biological activity is often highly dependent on the stereochemistry of a molecule.
Combinatorial Chemistry: Applying combinatorial approaches to generate libraries of related compounds. This would facilitate the screening for molecules with enhanced or novel biological activities, such as improved antimicrobial properties or different enzyme inhibitory characteristics.
Biocatalysis: Exploring the use of purified enzymes or whole-cell biocatalysts to synthesize these compounds, which could offer more environmentally friendly and highly specific production methods compared to traditional chemical synthesis.
The development of robust synthetic methodologies will be fundamental to advancing all other areas of research into this important metabolite.
Deeper Understanding of Metabolic Flux and Regulation in Hydrocarbon Degradation
The degradation of hydrocarbons in microbial communities is a complex network of interconnected metabolic pathways. While the initial steps of anaerobic m-xylene (B151644) degradation leading to this compound are known, a quantitative understanding of the carbon flow—or metabolic flux—through this pathway is lacking.
Future research should focus on:
Metabolic Flux Analysis (MFA): Employing techniques like 13C-labeling experiments to trace the path of carbon atoms from the initial hydrocarbon substrate through intermediate metabolites like this compound to central metabolism and biomass. This provides a quantitative measure of the activity of different pathways.
Regulatory Network Analysis: Identifying the specific genes, enzymes, and regulatory elements that control the expression and activity of the hydrocarbon degradation pathway. Understanding how environmental cues (e.g., the presence of different electron acceptors or substrate concentrations) affect the regulation of these pathways is critical for predicting and optimizing bioremediation.
A quantitative, systems-level understanding of metabolic flux and its regulation will enable the development of more accurate predictive models of bioremediation processes and guide metabolic engineering efforts.
Integration of Multi-Omics Data in Environmental Microbiology Studies
The advent of high-throughput "omics" technologies has revolutionized microbiology. Applying these tools to study the role of this compound in complex microbial communities is a major future direction. An integrated multi-omics approach provides a holistic view of microbial function in contaminated environments.
Future research will increasingly integrate:
Metagenomics: To identify the full genetic potential of a microbial community, including all the genes responsible for the degradation of alkylated aromatics.
Metatranscriptomics: To determine which of those genes are actively being expressed at a given time, providing a snapshot of the community's response to contaminants.
Metaproteomics: To identify the actual proteins (enzymes) present, confirming that the genetic potential is translated into functional machinery.
Metabolomics: To measure the concentration of metabolites, including this compound and other pathway intermediates, providing a direct readout of metabolic activity.
By integrating these datasets, researchers can build comprehensive models of how microbial communities respond to and degrade pollutants. This systems-level understanding is essential for moving beyond the study of individual organisms and pathways to effectively managing complex environmental processes.
Q & A
Q. What are the established synthetic routes for 3-methylbenzylsuccinic acid, and how can researchers validate their purity and structural integrity?
- Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or multi-step carboxylation protocols. For purity validation, use:
- High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
- Nuclear Magnetic Resonance (NMR) : and NMR spectra should match reference data for methylbenzyl and succinic acid moieties.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 235.1) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., 142–145°C) with literature to detect impurities .
Q. How should researchers design experiments to optimize reaction yields for this compound synthesis?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (e.g., temperature, catalyst concentration, solvent polarity).
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or in-situ IR spectroscopy for carboxyl group formation.
- Workup Optimization : Extract acidic byproducts with NaHCO washes, followed by recrystallization in ethanol/water .
Q. What analytical techniques are critical for characterizing this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ MRM transitions for selective quantification (e.g., 235.1 → 179.0 for fragmentation).
- Ion Chromatography : Quantify succinic acid derivatives via conductivity detection after ion-exchange separation.
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in this compound derivatives?
- Methodological Answer :
- Dynamic Effects Analysis : Test for tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) in DMSO-d.
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).
- Isotopic Labeling : Synthesize -labeled analogs to trace signal origins .
Q. What strategies are effective for studying the metabolic pathways of this compound in microbial systems?
- Methodological Answer :
- Stable Isotope Probing (SIP) : Incubate with -labeled substrate and analyze incorporation via GC-MS.
- Enzyme Assays : Isolate microbial lysates and measure succinate dehydrogenase activity under varying pH (4.0–7.0).
- Metabolomics Profiling : Use UPLC-QTOF-MS to identify downstream metabolites (e.g., methylbenzyl-CoA adducts) .
Q. How should researchers address discrepancies in reported biodegradation rates of this compound across studies?
- Methodological Answer :
- Replication Studies : Standardize conditions (e.g., OECD 301F media, 25°C) to isolate environmental variables.
- Microbial Community Analysis : Perform 16S rRNA sequencing to identify strain-specific degradation capabilities.
- QSPR Modeling : Corrate degradation rates with electronic parameters (e.g., Hammett σ constants) .
Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound research?
- Methodological Answer :
- Synthetic Protocols : Document catalyst loading, solvent purity, and reaction time.
- Analytical Parameters : Include HPLC gradients, NMR acquisition times, and MS ionization modes.
- Raw Data Archiving : Deposit spectra in repositories like Zenodo or ChemSpider .
Q. How can researchers statistically analyze clustered data (e.g., repeated measurements in degradation studies)?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
